Ovothiol A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

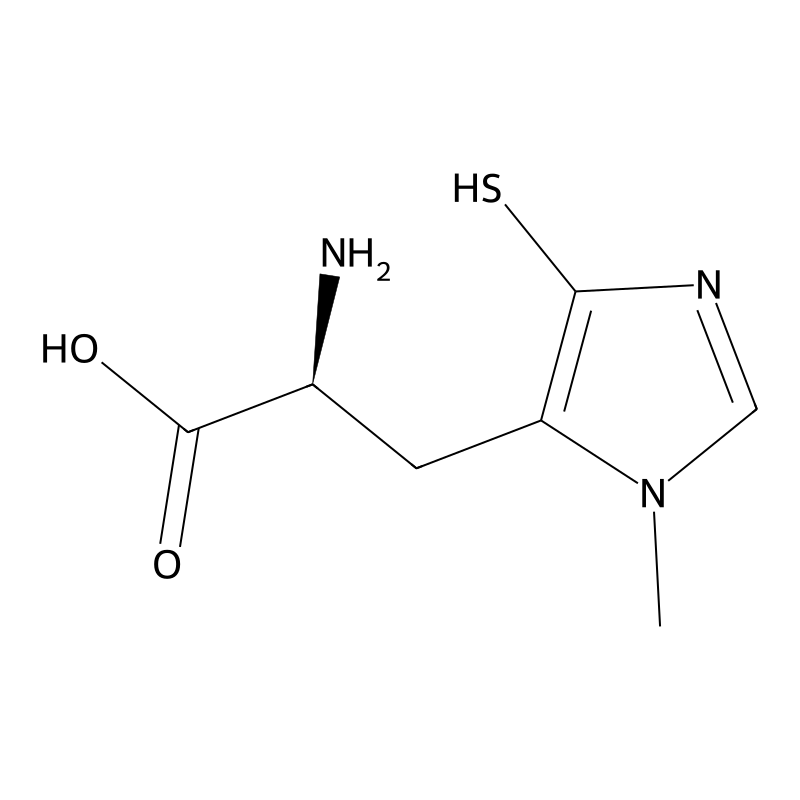

Ovothiol A, chemically known as (2S)-2-amino-3-(1-methyl-4-sulfanyl-1H-imidazol-5-yl)propanoic acid, is a naturally occurring compound predominantly found in marine organisms, particularly in the eggs of sea urchins. It belongs to a class of compounds known as thiohistidines and is characterized by its unique structure, which includes a thiol group attached to a histidine derivative. This compound has garnered attention due to its remarkable antioxidant properties, attributed to its low pKa value (approximately 1.0–1.4), which allows it to exist predominantly in the reactive thiolate form under physiological conditions .

- Oxidation Reaction: Ovothiol A reacts with hydrogen peroxide and other oxidants to form ovothiol disulfide.

- Thiol/Disulfide Exchange: Ovothiol A can also engage in thiol/disulfide exchange reactions with glutathione, demonstrating its role in redox biology .

Ovothiol A exhibits significant biological activity, primarily as an antioxidant. Its mechanism involves neutralizing oxidative stress by scavenging free radicals and ROS. In biological systems, it works synergistically with glutathione, where ovothiol A neutralizes oxidants while glutathione maintains it in the reduced state. This interaction is crucial for cellular protection against oxidative damage . Additionally, ovothiol A has demonstrated anti-inflammatory properties in various studies, suggesting potential therapeutic applications in cardiovascular diseases and other conditions related to oxidative stress .

The synthesis of ovothiol A has been explored through various methods:

- Natural Extraction: Initially isolated from sea urchin eggs using chromatographic techniques.

- Chemical Synthesis: Recent advancements have led to more efficient synthetic routes using L-histidine as a starting material. This method involves:

This synthetic approach has proven to be cost-effective and time-efficient compared to earlier methods.

Ovothiol A's unique properties have led to various applications:

- Antioxidant Supplement: Its potent antioxidant capability makes it a candidate for dietary supplements aimed at reducing oxidative stress.

- Pharmaceutical Development: Given its biological activities, ovothiol A is being investigated for potential therapeutic roles in treating oxidative stress-related diseases.

- Cosmetic Industry: Due to its skin-protective properties against oxidative damage, it may be utilized in skincare formulations .

Interaction studies have highlighted the cooperative behavior of ovothiol A with other antioxidants like glutathione. Research indicates that when ovothiol A enters cells in its disulfide form, it can be partially reduced by glutathione, allowing it to effectively react with ROS and enhance cellular antioxidant defenses . Furthermore, kinetic studies have shown that ovothiol A reacts significantly faster with oxidants compared to other thiols due to its unique structural features .

Several compounds share structural similarities with ovothiol A, yet each exhibits distinct properties and activities:

| Compound Name | Structure Type | Antioxidant Activity | Unique Features |

|---|---|---|---|

| Glutathione | Tripeptide | Moderate | Major intracellular antioxidant; exists mainly in reduced form |

| Cysteine | Amino acid | Moderate | Precursor of glutathione; important for protein synthesis |

| Ergothioneine | Thiohistidine | High | Strong antioxidant; protects cells from oxidative stress |

| Thioredoxin | Protein | High | Regulates redox state within cells; involved in various cellular processes |

Ovothiol A stands out due to its exceptionally low pKa value and high reactivity towards oxidants, making it one of the most potent natural antioxidants discovered thus far . Its unique ability to exist predominantly in a reactive thiolate form under physiological conditions further distinguishes it from similar compounds.

OvoA Sulfoxide Synthase represents the key enzyme in ovothiol biosynthesis, functioning as a bifunctional enzyme that catalyzes both the initial oxidative carbon-sulfur bond formation and the final methylation step [1] [2]. This enzyme belongs to the class of mononuclear non-heme iron enzymes and exhibits remarkable structural and functional complexity that distinguishes it from other sulfoxide synthases [3].

The enzyme architecture consists of two distinct functional domains connected by a flexible linker region. The amino-terminal domain harbors the sulfoxide synthase activity, while the carboxyl-terminal domain contains the S-adenosyl methionine dependent methyltransferase function [3]. This bifunctional design allows OvoA to perform both the oxidative coupling reaction between histidine and cysteine, as well as the subsequent methylation of the resulting 5-thiohistidine intermediate [4] [5].

The metal center of OvoA coordinates iron(II) through a characteristic three-histidine facial triad, which is essential for its catalytic activity [6] [3]. The iron center requires molecular oxygen for activity and catalyzes a four-electron oxidation process that results in the formation of both the carbon-sulfur bond and the sulfoxide functional group [1] [7]. This unique catalytic mechanism distinguishes OvoA from other known biological carbon-sulfur bond formation enzymes [8].

Crystal Structure Insights from Thiomonas sp.

The first crystal structure of an ovothiol sulfoxide synthase was obtained from Hydrogenimonas thermophila (OvoA_Th2), providing unprecedented insights into the structural basis of ovothiol biosynthesis [3]. The structure was determined at 2.7 Å resolution in complex with cobalt(II), histidine, and cysteine substrates, revealing critical details about substrate binding and catalytic mechanism [3] [9].

The crystal structure demonstrates that OvoA adopts a dimeric architecture with two-fold symmetry, where the carboxyl-terminal methyltransferase domains form the central core, flanked by the amino-terminal sulfoxide synthase domains [3]. The dimer interface encompasses 1,951 Ų and is stabilized by specific interactions including salt bridges between R692 of one monomer and D682′ of the other, as well as hydrogen bonding and π-stacking interactions involving H696 and F486′ [3].

Within the active site, the metal center is coordinated by three histidine residues (H71, H162, and H166) forming the characteristic facial triad [3]. The histidine substrate coordinates to the metal center through its imidazole N1 atom in a trans position to H71, while the cysteine substrate binds trans to H162 [3]. The sixth coordination site is occupied by a water molecule, which represents the potential oxygen-binding site crucial for catalytic activity [3].

A conserved tyrosine residue (Y406) forms a critical hydrogen bond with the coordinating water molecule at a distance of 3.1 Å, positioning it to play a key role in the catalytic mechanism [3]. This tyrosine residue is structurally equivalent to the essential Y377 in the ergothioneine biosynthetic enzyme EgtB and has been demonstrated to be crucial for catalytic activity [10] [7].

Catalytic Mechanism of C-S Bond Formation

The catalytic mechanism of OvoA involves a complex four-electron oxidation process that results in the simultaneous formation of a carbon-sulfur bond and oxidation of the sulfur atom to form a sulfoxide intermediate [1] [8]. Current mechanistic models suggest that the reaction proceeds through the formation of an iron(III)-superoxo species upon binding of all three substrates (histidine, cysteine, and oxygen) [10].

The proposed mechanism involves several key steps. Initially, substrate binding produces an iron(III)-superoxo intermediate that facilitates the oxidation of the cysteine substrate to generate a thiyl radical [10]. This thiyl radical subsequently attacks the C5 position of the histidine imidazole ring, forming the carbon-sulfur bond [8]. Concurrent with bond formation, oxygen transfer occurs to generate the sulfoxide functionality, completing the oxidative coupling reaction [10].

Recent studies have provided evidence for the formation of an S=1 iron(IV) intermediate during the catalytic cycle, representing the first experimentally observed intermediate spin iron(IV) species in non-heme iron enzymes [11]. This high-valent iron species is supported by a four-histidine ligand environment (three from protein residues and one from the substrate) and plays a crucial role in enabling the carbon-sulfur bond formation reaction [11].

The role of the conserved tyrosine residue (Y406 in OvoA, Y377 in EgtB) has been investigated through site-directed mutagenesis and incorporation of non-natural amino acids [7]. These studies suggest that the tyrosine residue functions as a proton-coupled electron transfer mediator, facilitating the formation of the thiyl radical and subsequent carbon-sulfur bond formation [7]. Modification of this residue significantly impacts catalytic efficiency, demonstrating its essential role in the reaction mechanism [10].

Regioselectivity in Sulfur Incorporation

The regioselectivity of sulfur incorporation represents a defining characteristic that distinguishes OvoA from other sulfoxide synthases, particularly EgtB involved in ergothioneine biosynthesis [8] [12]. OvoA specifically catalyzes carbon-sulfur bond formation at the C5 position (δ-carbon) of the histidine imidazole ring, while EgtB targets the C2 position (ε-carbon) [8] [12].

Structural analysis reveals that the regioselectivity is determined by the substrate binding orientation within the enzyme active site [8] [3]. The amino group binding pocket of OvoA plays a crucial role in orienting the histidine substrate, which in turn determines the position of carbon-sulfur bond formation [8]. When the native histidine substrate is replaced with hercynine (trimethylated histidine), OvoA can switch its regioselectivity to favor C2 position attack, similar to EgtB [8].

This substrate-dependent regioselectivity switching demonstrates the remarkable plasticity of the OvoA active site and suggests that the enzyme binding pocket for the histidine amino group is the primary determinant of regioselectivity [8]. Studies using mono- and dimethylated histidine substrates have shown that OvoA can produce multiple regioisomers, with the ratio depending on the methylation state of the substrate [8] [13].

The regioselectivity control mechanism involves precise positioning of the histidine substrate relative to the activated sulfur species generated during catalysis [8]. The three-dimensional structure of the active site constrains the substrate orientation, ensuring that the C5 position of the imidazole ring is positioned optimally for nucleophilic attack by the thiyl radical intermediate [3]. This structural constraint is achieved through specific hydrogen bonding interactions between the substrate and active site residues, including interactions with the backbone of F409 and nonpolar contacts with Y406 and T413 [3].

OvoB Methyltransferase Activity in Final Modification

OvoB functions as a pyridoxal phosphate dependent sulfoxide lyase that catalyzes the cleavage of the 5-histidylcysteine sulfoxide intermediate generated by OvoA [4] [14]. This enzyme represents the second step in the ovothiol biosynthetic pathway and is responsible for the liberation of 5-thiohistidine, which subsequently undergoes methylation to form the final ovothiol product [4] [5].

The enzyme utilizes pyridoxal phosphate as a cofactor and catalyzes the β-elimination of the cysteine moiety from the sulfoxide intermediate [4]. This reaction is analogous to other pyridoxal phosphate dependent lyases but is specific for the sulfoxide substrate generated in the ovothiol pathway [4]. The crystal structure of OvoB from Erwinia tasmaniensis has been determined and provides insights into its mechanism of action [14].

OvoB exhibits a unique cysteine recycling mechanism that allows for the regeneration of cysteine from the eliminated fragment [4]. This recycling feature is significant for cellular economy, as it prevents the wasteful consumption of cysteine during ovothiol biosynthesis [4]. The selectivity of the enzyme for the sulfoxide intermediate ensures that only the correctly processed intermediate proceeds through the biosynthetic pathway [4].

Comparative genomic analysis reveals that dedicated OvoB enzymes are not universally present in all ovothiol-producing organisms [10]. Many organisms appear to utilize non-specific β-lyases to support ovothiol production, suggesting that the β-elimination reaction is sufficiently straightforward to be accomplished by general cellular enzymes [10]. This observation contrasts with the highly specialized nature of the OvoA sulfoxide synthase, which requires specific structural features for its unique catalytic activity [10].

The final methylation step is catalyzed by the carboxyl-terminal methyltransferase domain of OvoA, which transfers a methyl group from S-adenosyl methionine to the N-π position of the 5-thiohistidine imidazole ring [4] [5]. This methylation reaction is highly specific for the π-nitrogen of the imidazole ring and represents the final step in ovothiol A biosynthesis [4]. The selectivity of this methylation reaction is crucial for producing the correct ovothiol isomer, as methylation at alternative positions would generate different ovothiol variants [4].

Mitochondrial Localization in Diatom Biosynthesis Systems

Recent studies have revealed that OvoA localizes to the mitochondria in diatom biosynthesis systems, representing a significant discovery that provides new insights into cellular redox biochemistry [15] [16]. This mitochondrial localization was first demonstrated in Phaeodactylum tricornutum through confocal microscopy analysis of fluorescently tagged OvoA enzymes [15].

The mitochondrial localization of OvoA in diatoms suggests that ovothiol biosynthesis is intimately connected to mitochondrial energy metabolism and redox homeostasis [15]. This subcellular compartmentalization allows for the coordination of ovothiol production with mitochondrial oxidative processes and may provide a mechanism for protecting mitochondrial components from oxidative damage [15].

Functional studies in genetically engineered Phaeodactylum tricornutum strains have demonstrated that overexpression of OvoA results in increased production of ovothiol B, with levels reaching up to 5-fold higher than wild-type cells [15]. The highest producing strains accumulated approximately 6.5 nmol mg⁻¹ dry weight of ovothiol B in the stationary phase, approaching levels comparable to those found in sea urchin eggs [15].

The mitochondrial localization also provides insights into the evolutionary origin of ovothiol biosynthesis in diatoms. The presence of OvoA in mitochondria, combined with phylogenetic evidence, supports the hypothesis that ovothiol biosynthesis in diatoms arose through endosymbiotic events involving cyanobacteria [15] [17]. This evolutionary scenario explains how the ovothiol pathway was transferred from bacterial endosymbionts to eukaryotic hosts [15].

The cellular distribution of ovothiol B in diatoms shows interesting patterns related to growth phase and cellular metabolism [15]. Ovothiol B accumulates throughout the growth cycle, reaching maximum levels in the stationary phase, suggesting that its production is linked to cellular stress responses and metabolic transitions [15]. The accumulation pattern parallels that of glutathione, the primary cellular thiol, indicating potential regulatory interactions between these two antioxidant systems [15].

Evolutionary Divergence from Ergothioneine Biosynthetic Pathways

The evolutionary relationship between ovothiol and ergothioneine biosynthetic pathways reveals a complex history of divergent evolution from a common ancestral sulfoxide synthase [1] [18]. Phylogenetic analysis suggests that an ancient gene duplication event in primitive bacteria gave rise to the distinct EgtB and OvoA enzyme families [1] [18].

The ancestral enzyme likely possessed broader substrate promiscuity than modern enzymes, capable of accepting various methylated forms of histidine and different sulfur donors [1] [18]. This ancestral plasticity is still evident in modern OvoA enzymes, which can accept mono- and dimethylated histidine substrates and can even catalyze EgtB-type reactions when provided with appropriate substrates [8] [13].

During metabolic evolution, the ergothioneine pathway became established in Archaea, fungi, and mycobacteria, while the ovothiol pathway evolved in other unicellular and multicellular eukaryotes [1] [18]. This divergent distribution suggests that the two pathways serve similar but distinct ecological functions in different organismal lineages [1] [18].

The evolutionary success of the ovothiol pathway is particularly evident in marine environments, where it has been adopted by numerous bacterial species and subsequently transferred to eukaryotic hosts through various mechanisms [1] [18]. Approximately 14% of bacteria displaying ovothiol biosynthetic genes are symbionts, highlighting the importance of interspecific interactions in the evolution and maintenance of this metabolic pathway [1] [18].

Horizontal gene transfer events have played a significant role in shaping the distribution of ovothiol biosynthesis [19] [18]. Two notable examples include the transfer of OvoA from bacteria to hydrozoans and from unicellular algae to bdelloid rotifers [19] [18]. These transfers have contributed to the patchy distribution of ovothiol biosynthesis across different taxonomic groups [19] [18].

The evolutionary history also includes multiple gene loss events, particularly in major animal phyla such as Nematoda, Arthropoda, and Vertebrata [19] [18]. These losses may reflect the evolution of alternative antioxidant systems or changes in ecological niche requirements that reduced the selective pressure for ovothiol production [19] [18].

Comparative analysis of bacterial OvoA sequences reveals significant molecular diversification that correlates with environmental conditions, particularly aerobic versus anaerobic lifestyles [1] [18]. This diversification suggests that the ovothiol pathway has been subject to ongoing evolutionary optimization for different ecological contexts [1] [18].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Castellano I, Migliaccio O, D'Aniello S, Merlino A, Napolitano A, Palumbo A. Shedding light on ovothiol biosynthesis in marine metazoans. Sci Rep. 2016 Feb 26;6:21506. doi: 10.1038/srep21506. PubMed PMID: 26916575; PubMed Central PMCID: PMC4768315.

3: Mirzahosseini A, Orgován G, Tóth G, Hosztafi S, Noszál B. The complete microspeciation of ovothiol A disulfide: a hexabasic symmetric biomolecule. J Pharm Biomed Anal. 2015 Mar 25;107:209-16. doi: 10.1016/j.jpba.2014.12.029. Epub 2014 Dec 24. PubMed PMID: 25594898.

4: Russo GL, Russo M, Castellano I, Napolitano A, Palumbo A. Ovothiol isolated from sea urchin oocytes induces autophagy in the Hep-G2 cell line. Mar Drugs. 2014 Jul 7;12(7):4069-85. doi: 10.3390/md12074069. PubMed PMID: 25003791; PubMed Central PMCID: PMC4113815.

5: Trochine A, Creek DJ, Faral-Tello P, Barrett MP, Robello C. Benznidazole biotransformation and multiple targets in Trypanosoma cruzi revealed by metabolomics. PLoS Negl Trop Dis. 2014 May 22;8(5):e2844. doi: 10.1371/journal.pntd.0002844. eCollection 2014 May. PubMed PMID: 24853684; PubMed Central PMCID: PMC4031082.

6: Mirzahosseini A, Orgován G, Hosztafi S, Noszál B. The complete microspeciation of ovothiol A, the smallest octafarious antioxidant biomolecule. Anal Bioanal Chem. 2014 Apr;406(9-10):2377-87. doi: 10.1007/s00216-014-7631-0. Epub 2014 Feb 9. PubMed PMID: 24510213.

7: Mashabela GT, Seebeck FP. Substrate specificity of an oxygen dependent sulfoxide synthase in ovothiol biosynthesis. Chem Commun (Camb). 2013 Sep 11;49(70):7714-6. doi: 10.1039/c3cc42594k. PubMed PMID: 23877651.

8: Seebeck FP. Thiohistidine biosynthesis. Chimia (Aarau). 2013;67(5):333-6. doi: 10.2533/chimia.2013.333. PubMed PMID: 23863267.

9: Lam CF, Grkovic T, Pearce AN, Copp BR. Investigation of the electrophilic reactivity of the cytotoxic marine alkaloid discorhabdin B. Org Biomol Chem. 2012 Apr 21;10(15):3092-7. doi: 10.1039/c2ob07090a. Epub 2012 Mar 7. PubMed PMID: 22395232.

10: Krauth-Siegel RL, Leroux AE. Low-molecular-mass antioxidants in parasites. Antioxid Redox Signal. 2012 Aug 15;17(4):583-607. doi: 10.1089/ars.2011.4392. Epub 2012 Jan 30. Review. PubMed PMID: 22053812.

11: Edwards TE, Robinson BH, Sigurdsson ST. Identification of amino acids that promote specific and rigid TAR RNA-tat protein complex formation. Chem Biol. 2005 Mar;12(3):329-37. PubMed PMID: 15797217.

12: Ondarza RN, Iturbe A, Hernández E, Hurtado G. Low-molecular-mass thiol compounds from a free-living highly pathogenic amoeba, Naegleria fowleri. Biotechnol Appl Biochem. 2003 Apr;37(Pt 2):195-204. PubMed PMID: 12630909.

13: Vogt RN, Steenkamp DJ. The metabolism of S-nitrosothiols in the trypanosomatids: the role of ovothiol A and trypanothione. Biochem J. 2003 Apr 1;371(Pt 1):49-59. PubMed PMID: 12487629; PubMed Central PMCID: PMC1223258.

14: Ondarza RN, Iturbe A, Hernández E, Hurtado G. Thiol compounds from a free-living pathogenic opportunistic amoeba, Acanthamoeba polyphaga. Biotechnol Appl Biochem. 2002 Dec;36(Pt 3):195-204. PubMed PMID: 12452803.

15: Steenkamp DJ. Thiol metabolism of the trypanosomatids as potential drug targets. IUBMB Life. 2002 Apr-May;53(4-5):243-8. Review. PubMed PMID: 12121003.

16: Steenkamp DJ. Trypanosomal antioxidants and emerging aspects of redox regulation in the trypanosomatids. Antioxid Redox Signal. 2002 Feb;4(1):105-21. Review. PubMed PMID: 11970848.

17: Vogt RN, Spies HS, Steenkamp DJ. The biosynthesis of ovothiol A (N-methyl-4-mercaptohistidine). Identification of S-(4'-L-histidyl)-L-cysteine sulfoxide as an intermediate and the products of the sulfoxide lyase reaction. Eur J Biochem. 2001 Oct;268(20):5229-41. PubMed PMID: 11606184.

18: Ariyanayagam MR, Fairlamb AH. Ovothiol and trypanothione as antioxidants in trypanosomatids. Mol Biochem Parasitol. 2001 Jul;115(2):189-98. PubMed PMID: 11420105.

19: Mastri C, Thorborn DE, Davies AJ, Ariyanayagam MR, Hunter KJ. Polyamine and thiol metabolism in Trypanosoma granulosum: similarities with Trypanosoma cruzi. Biochem Biophys Res Commun. 2001 Apr 20;282(5):1177-82. PubMed PMID: 11302739.

20: Zoete V, Vezin H, Bailly F, Vergoten G, Catteau JP, Bernier JL. 4-Mercaptoimidazoles derived from the naturally occurring antioxidant ovothiols 2. Computational and experimental approach of the radical scavenging mechanism. Free Radic Res. 2000 Jun;32(6):525-33. PubMed PMID: 10798718.